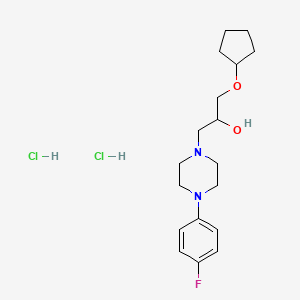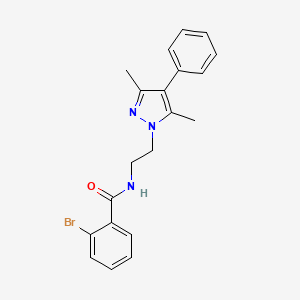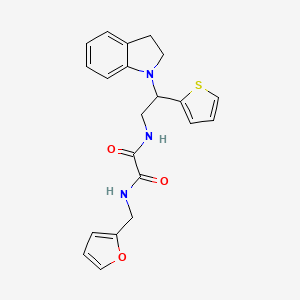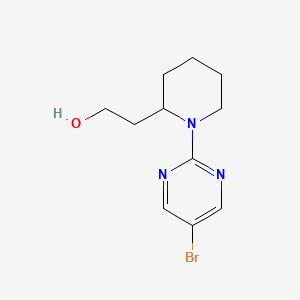![molecular formula C19H15N3O4S2 B2878781 4-methoxy-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide CAS No. 692260-16-5](/img/structure/B2878781.png)
4-methoxy-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-methoxy-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide” is a complex organic compound. It is related to the class of compounds known as thienoquinolines . Thienoquinolines are a consequential subset of the quinoline family, which are substantial structural units in the domain of medicinal chemistry due to their myriad bioactivities .
Molecular Structure Analysis
The molecular structure of “4-methoxy-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide” is complex, featuring a thienoquinoline core with methoxy and benzenesulfonohydrazide substituents . The exact structure would require more specific information or computational chemistry techniques to elucidate.Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The quinoline scaffold is a prominent motif in the development of new anticancer drugs. Compounds with this structure have been reported to activate cell apoptosis and inhibit tumor growth through various mechanisms, including cell cycle arrest, apoptosis induction, angiogenesis inhibition, and modulation of nuclear receptor responsiveness .
Antimicrobial Properties
Thiophene derivatives, such as the one , have shown significant antimicrobial activity. They have been employed in the synthesis of compounds with bactericidal and bacteriolytic activities, particularly against strains like B. subtilis, E. coli, P. vulgaris, and S. aureus .
Antimalarial Potential
Compounds containing the thieno[2,3-b]quinoline moiety have been tested for their in vitro growth inhibition of the malaria parasite Plasmodium falciparum. This suggests potential applications in the development of new antimalarial agents .
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of quinoline derivatives make them candidates for the treatment of inflammatory diseases. Their ability to inhibit pro-inflammatory cytokines and mediators can be harnessed in drug development .
Neuroprotective Effects
Quinoline derivatives have shown promise in the treatment of neurodegenerative diseases like Alzheimer’s. Their role in acetylcholinesterase inhibition and calcium-signaling modulation suggests potential applications in managing cognitive disorders .
Antidiabetic Activity
The diverse biological activities of quinoline and its derivatives also extend to antidiabetic effects. They have been studied for their potential to act as insulin mimetics or to enhance insulin sensitivity, which could be beneficial in type 2 diabetes management .
Zukünftige Richtungen
The future directions for research on “4-methoxy-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide” and related compounds could involve further exploration of their synthesis, properties, and potential biological activities . Given the promising anticancer properties of related quinoline compounds , there may be potential for the development of new therapeutic agents.
Eigenschaften
IUPAC Name |
N'-(4-methoxyphenyl)sulfonylthieno[2,3-b]quinoline-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S2/c1-26-14-6-8-15(9-7-14)28(24,25)22-21-18(23)17-11-13-10-12-4-2-3-5-16(12)20-19(13)27-17/h2-11,22H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMQGKVTEFEHMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,5-trimethoxy-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2878699.png)
![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2878700.png)
![3,7,7-trimethyl-4-(4-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2878702.png)
![2-Thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B2878707.png)
![3-Benzyl-8-((2-chlorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2878708.png)
![2-[[2-(3-Bromophenyl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid](/img/structure/B2878710.png)




![Pyrrolo[2,1-b]thiazole-3,5(2H,6H)-dione, dihydro-](/img/structure/B2878717.png)
![Ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate](/img/structure/B2878720.png)
